molecular formula C20H14N2Na2O9S2 B1147942 Sodium 5-acetamido-2-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-sulfonatostyryl)benzenesulfonate CAS No. 175171-43-4

Sodium 5-acetamido-2-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-sulfonatostyryl)benzenesulfonate

Cat. No.: B1147942
CAS No.: 175171-43-4
M. Wt: 536.44
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Description

Sodium 5-acetamido-2-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-sulfonatostyryl)benzenesulfonate is a complex organic compound with a molecular formula of C20H14N2Na2O9S2 and a molecular weight of 536.443 g/mol . This compound is known for its unique structural features, which include a pyrrole ring and sulfonate groups, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of Sodium 5-acetamido-2-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-sulfonatostyryl)benzenesulfonate involves multiple steps. The starting materials typically include benzenesulfonic acid derivatives and pyrrole compounds. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the compound.

Chemical Reactions Analysis

Sodium 5-acetamido-2-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-sulfonatostyryl)benzenesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium 5-acetamido-2-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-sulfonatostyryl)benzenesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of Sodium 5-acetamido-2-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-sulfonatostyryl)benzenesulfonate involves its interaction with specific molecular targets. The sulfonate groups can interact with proteins and enzymes, potentially inhibiting their activity. The pyrrole ring may also play a role in binding to biological molecules, affecting various cellular pathways .

Comparison with Similar Compounds

Similar compounds to Sodium 5-acetamido-2-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-sulfonatostyryl)benzenesulfonate include other sulfonated aromatic compounds and pyrrole derivatives. These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of sulfonate and pyrrole functionalities, which confer distinct chemical and biological properties .

Properties

IUPAC Name

disodium;5-acetamido-2-[(E)-2-[4-(2,5-dioxopyrrol-1-yl)-2-sulfonatophenyl]ethenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O9S2.2Na/c1-12(23)21-15-6-4-13(17(10-15)32(26,27)28)2-3-14-5-7-16(11-18(14)33(29,30)31)22-19(24)8-9-20(22)25;;/h2-11H,1H3,(H,21,23)(H,26,27,28)(H,29,30,31);;/q;2*+1/p-2/b3-2+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXABKOPYTITKNU-WTVBWJGASA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C=CC2=C(C=C(C=C2)N3C(=O)C=CC3=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC(=C(C=C1)/C=C/C2=C(C=C(C=C2)N3C(=O)C=CC3=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2Na2O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 5-acetamido-2-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-sulfonatostyryl)benzenesulfonate
Reactant of Route 2
Reactant of Route 2
Sodium 5-acetamido-2-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-sulfonatostyryl)benzenesulfonate
Reactant of Route 3
Reactant of Route 3
Sodium 5-acetamido-2-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-sulfonatostyryl)benzenesulfonate
Reactant of Route 4
Reactant of Route 4
Sodium 5-acetamido-2-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-sulfonatostyryl)benzenesulfonate
Reactant of Route 5
Reactant of Route 5
Sodium 5-acetamido-2-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-sulfonatostyryl)benzenesulfonate
Reactant of Route 6
Reactant of Route 6
Sodium 5-acetamido-2-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-sulfonatostyryl)benzenesulfonate

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